molecular formula C19H27NO3 B2785587 N-[(2-methoxyadamantan-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide CAS No. 1797340-15-8

N-[(2-methoxyadamantan-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2785587
CAS No.: 1797340-15-8
M. Wt: 317.429
InChI Key: ZCNDNCWPVWZKRP-UHFFFAOYSA-N
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Description

N-[(2-methoxyadamantan-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound characterized by its unique adamantane and furan structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. The starting material is often an adamantane derivative, which undergoes functionalization to introduce the methoxy group. This is followed by a series of reactions to attach the furan ring and the carboxamide group. Common reagents used in these reactions include organometallic reagents, acids, and bases under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyadamantan-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carboxamide group can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(2-methoxyadamantan-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with lipid membranes, potentially disrupting viral envelopes or cancer cell membranes. The furan ring may participate in electron transfer reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((3R,5R,7R)-adamantan-1-yl)ethyl)acetamide
  • Pimaricin (Natamycin)

Uniqueness

N-[(2-methoxyadamantan-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide is unique due to its combination of adamantane and furan structures, which confer distinct chemical and biological properties. Unlike other similar compounds, it possesses a methoxy group that can be further functionalized, enhancing its versatility in various applications .

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-11-4-17(12(2)23-11)18(21)20-10-19(22-3)15-6-13-5-14(8-15)9-16(19)7-13/h4,13-16H,5-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNDNCWPVWZKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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